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Cat. No.: B1674483

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting molecular
dynamics (MD) simulations to study the binding of Lansoprazole Sulfide (LPZS) to its target
proteins. The primary focus is on the interaction of LPZS with the Qo site of the mycobacterial
respiratory chain supercomplex 1112IV2 (cytochrome bcl complex), a key target in the
development of new anti-tuberculosis therapies.[1][2][3]

Introduction

Lansoprazole, a widely used proton pump inhibitor, is metabolized to Lansoprazole Sulfide
(LPZS), which has been identified as a potential anti-tuberculosis compound.[1][2][3][4] LPZS
targets the QcrB subunit of the cytochrome bcl complex, inhibiting the quinol substrate
oxidation process and disrupting the mycobacterial respiratory chain, which is crucial for the
survival of Mycobacterium tuberculosis.[5][6] Molecular dynamics simulations are a powerful
computational tool to elucidate the binding mechanism of LPZS at an atomic level, providing
insights for the rational design of more potent inhibitors.[1][2][3]

Data Presentation

The following table summarizes quantitative data from molecular dynamics simulations and
functional assays of Lansoprazole Sulfide binding.
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Target System  Ligand Parameter Value Method

M. smegmatis

Cliziva Lansoprazole Average Binding
_ o ~6.3 kcal/mol MM/PBSA
Supercomplex Sulfide (LPZS) Affinity
(Wild-Type)
M. smegmatis
Cliziv2 Menaquinol Average Binding
o ~6.2 kcal/mol MM/PBSA
Supercomplex (MQH2) Affinity
(Wild-Type)
M. smegmatis
Cliziv2 Lansoprazole Average Binding
) o 4 kcal/mol MM/PBSA
Supercomplex Sulfide (LPZS) Affinity
(VLV Mutant)
M.
tuberculosis/sme o
) o Lansoprazole Average Binding
gmatis Chimeric ~6 kcal/mol MM/PBSA

Sulfide (LPZS) Affinity
Clli21v2

Supercomplex

Purified M.

smegmatis
Lansoprazole )

Clli2iv2 ] IC50 0.5+£0.2uM Functional Assay
Sulfide (LPZS)

Supercomplex

(Wild-Type)

Purified M.

smegmatis
Lansoprazole ,

Clzivz ) IC50 58+ 1.3uM Functional Assay
Sulfide (LPZS)

Supercomplex

(VLV Mutant)

Experimental Protocols

This section details the methodology for performing molecular dynamics simulations of LPZS
binding to the mycobacterial ClII2IV2 supercomplex, based on published studies.[1]
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System Preparation

Obtain the Protein Structure: Start with a high-resolution structure of the target protein, such
as the cryo-electron microscopy structure of the Mycobacterium smegmatis CIII2IV2
supercomplex with LPZS bound (PDB: 9FTZ).[2]

Model Missing Residues and Loops: If necessary, model any missing residues or loops in the
protein structure using software like Modeller.

Protonation States: Determine the protonation states of titratable residues at a physiological
pH using methods like Poisson-Boltzmann electrostatic calculations with Monte Carlo
sampling.[1]

Ligand Parameterization: Generate force field parameters for Lansoprazole Sulfide. This
can be achieved using density functional theory (DFT) calculations.

System Solvation: Place the protein-ligand complex in a water box (e.g., TIP3P water model)
with a buffer distance (e.g., 10 A) from the box edges.

lonization: Add counterions to neutralize the system.

Molecular Dynamics Simulation

Force Field: Employ a suitable force field for proteins, lipids, and the ligand, such as
CHARMMS36 for the protein and lipids, and the previously generated DFT-derived
parameters for LPZS.[1]

Software: Use a molecular dynamics simulation package like NAMD, GROMACS, or
AMBER.[1]

Minimization and Equilibration:

o Perform an initial energy minimization of the solvent and ions, keeping the protein and
ligand restrained.

o Gradually heat the system to the target temperature (e.g., 310 K) under the NVT ensemble
(constant number of particles, volume, and temperature).
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o Equilibrate the system under the NPT ensemble (constant number of particles, pressure,
and temperature) at the target pressure (e.g., 1 bar) and temperature.

e Production Run:

o Run the production simulation for a sufficient length of time (e.g., multiple replicas of 0.5
us) to ensure adequate sampling of the conformational space.[1]

o Use a 2 fs integration step.[1]

o Employ periodic boundary conditions and handle long-range electrostatic interactions
using the Particle Mesh Ewald (PME) method.

Data Analysis

o Trajectory Analysis: Analyze the simulation trajectories to assess the stability of the system
(e.g., Root Mean Square Deviation - RMSD) and investigate the interactions between LPZS
and the protein (e.g., hydrogen bonds, hydrophobic contacts).

e Binding Free Energy Calculation:

o Calculate the binding free energy using methods like Molecular Mechanics/Poisson-
Boltzmann Surface Area (MM/PBSA).[1]

o Extract snapshots from the production trajectory and calculate the molecular mechanics
energies and solvation free energies for the complex, protein, and ligand.

Visualizations
Experimental Workflow for LPZS Binding Analysis
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Caption: Workflow for elucidating the binding mechanism of Lansoprazole Sulfide.
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Inhibitory Mechanism of Lansoprazole Sulfide
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Caption: LPZS inhibits the mycobacterial respiratory chain by blocking the Qo site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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